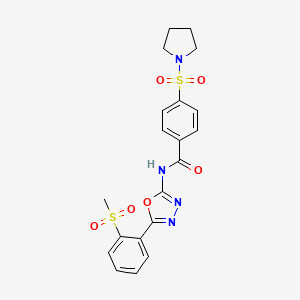
N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-substituted benzamides and benzene-sulfonamides has been explored in the context of developing new selective class III agents for cardiac electrophysiological activity. One study describes the synthesis of 18 N-substituted imidazolylbenzamides, which showed promising results in the in vitro Purkinje fiber assay, indicating that the 1H-imidazol-1-yl moiety can effectively replace the methylsulfonylamino group to produce class III electrophysiological activity . Another study focused on the synthesis of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides from 3-(4-carboxy)phenylsydnone using a one-pot ring conversion reaction, which also demonstrated preliminary antimicrobial activity .
Molecular Structure Analysis
The molecular structure of the compounds plays a crucial role in their biological activity. In the first study, the presence of the 1H-imidazol-1-yl group as a part of the N-substituted benzamide structure was found to be a key factor in achieving the desired electrophysiological effects . The second study does not directly discuss the molecular structure of the synthesized compounds but implies that the 1,3,4-oxadiazolin-2-one ring is a significant structural feature for the antimicrobial activity observed .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are noteworthy. The first paper describes the use of N-substitution to create imidazolylbenzamides, which are then tested for their electrophysiological activity . The second paper details a one-pot ring conversion reaction, which is a method used to transform sydnone into a 1,3,4-oxadiazolin-2-one ring, a key step in the synthesis of the benzamides with antimicrobial properties .
Physical and Chemical Properties Analysis
While the papers provided do not give extensive details on the physical and chemical properties of the compounds synthesized, it can be inferred that these properties are likely to be influenced by the presence of the 1H-imidazol-1-yl and 1,3,4-oxadiazolin-2-one moieties. These functional groups are known to impact solubility, stability, and reactivity, which in turn can affect the biological activity of the compounds .
Applications De Recherche Scientifique
Anti-inflammatory and Anti-cancer Agents
A study described the synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides, demonstrating their potential as anti-inflammatory and anti-cancer agents. These compounds were synthesized in fair to good yields and represent a novel class of therapeutics with promising biological activities (Madhavi Gangapuram & K. Redda, 2009).
Antibacterial Study
Another research effort focused on the synthesis, spectral analysis, and antibacterial study of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide. These compounds showed moderate to significant antibacterial activity, highlighting the potential of 1,3,4-oxadiazole bearing compounds in addressing bacterial infections (H. Khalid et al., 2016).
Antimalarial and COVID-19 Applications
A theoretical investigation into some antimalarial sulfonamides as COVID-19 drugs utilized computational calculations and molecular docking studies. This research highlighted the potential of sulfonamide compounds in treating both malaria and COVID-19, underscoring the versatility of these molecules in drug development (Asmaa M. Fahim & Eman H. I. Ismael, 2021).
Enzyme Inhibition Studies
Research on 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides explored their biological activities, particularly against butyrylcholinesterase (BChE) enzyme. This study not only provided insight into the synthetic route of these compounds but also demonstrated their potential application in treating diseases related to enzyme dysfunction (H. Khalid et al., 2016).
Synthesis and Cardiac Electrophysiological Activity
A study on the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides revealed these compounds as selective class III agents. This research highlights the importance of the structural components of these molecules in developing new therapies for cardiac arrhythmias (T. K. Morgan et al., 1990).
Propriétés
IUPAC Name |
N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O6S2/c1-31(26,27)17-7-3-2-6-16(17)19-22-23-20(30-19)21-18(25)14-8-10-15(11-9-14)32(28,29)24-12-4-5-13-24/h2-3,6-11H,4-5,12-13H2,1H3,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUVHKRRHGWNLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

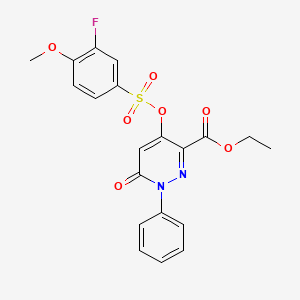
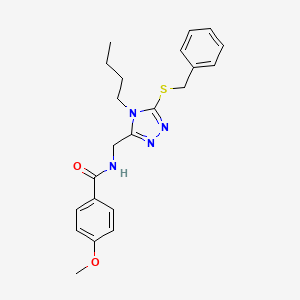

![5-((2-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518178.png)
![2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2518180.png)

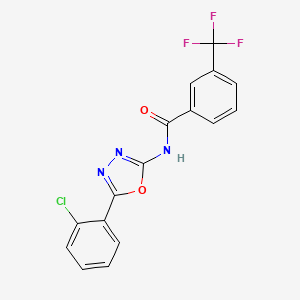
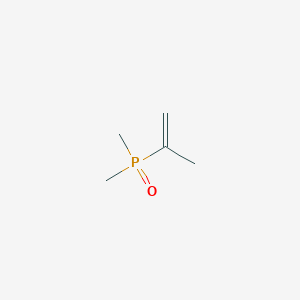
![Imidazo[1,2-a]pyridin-7-ol HCl](/img/structure/B2518187.png)

![[2-(Naphthalen-1-yliminomethyl)phenyl] 3,5-dinitrobenzoate](/img/structure/B2518191.png)
![2-amino-6-fluoro-N-(5-fluoro-4-(4-(4-(oxetan-3-yl)piperazine-1-carbonyl)piperidin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2518192.png)
![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2518193.png)
![1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2518196.png)